molecular formula C13H14O B8314789 7-Cyclopropyl-3,4-dihydro-2H-naphthalen-1-one

7-Cyclopropyl-3,4-dihydro-2H-naphthalen-1-one

Cat. No. B8314789
M. Wt: 186.25 g/mol
InChI Key: LPFUYBLLSMXOKK-UHFFFAOYSA-N
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Patent
US07612054B2

Procedure details

To a yellow suspension of 2 g 7-Bromo-1-tetralone, 1 g boronic acid, 7.1 g potassium phosphate (pulverized) and 0.28 g tricyclohexylphosphine in 40 ml toluene and 2 ml water 0.1 g of palladium acetate is added under a argon atmosphere. The mixture is heated to 100° C. After 1 h, the reaction mixture is allowed to cool to rt and quenched with water. The reaction mixture is extracted with EtOAc. The combined organic phases are washed with brine, dried over sodium sulfate and filtered. The brown oil is purified by flash-chromatography (hexane/EtOAc=6/1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][C:9]2=[O:12])=[CH:4][CH:3]=1.B(O)O.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1(P([CH:37]2[CH2:42][CH2:41]CCC2)C2CCCCC2)CCCCC1>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[CH:41]1([C:2]2[CH:11]=[C:10]3[C:5]([CH2:6][CH2:7][CH2:8][C:9]3=[O:12])=[CH:4][CH:3]=2)[CH2:42][CH2:37]1 |f:2.3.4.5,8.9.10|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C2CCCC(C2=C1)=O
Name
Quantity
1 g
Type
reactant
Smiles
B(O)O
Name
potassium phosphate
Quantity
7.1 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
0.28 g
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added under a argon atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with EtOAc
WASH
Type
WASH
Details
The combined organic phases are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The brown oil is purified by flash-chromatography (hexane/EtOAc=6/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(CC1)C1=CC=C2CCCC(C2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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